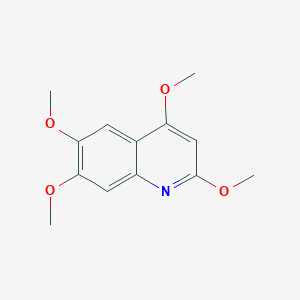![molecular formula C16H18N2O4 B289287 N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B289287.png)
N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, hypertension, and cardiovascular diseases.
Wirkmechanismus
N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that contributes to the pathogenesis of various diseases. By inhibiting the production of 20-HETE, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide exerts its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress metastasis. In hypertension research, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been shown to reduce blood pressure, improve endothelial function, and inhibit vascular remodeling. In cardiovascular research, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been shown to reduce oxidative stress, inflammation, and myocardial infarct size.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has several advantages for lab experiments, including its high selectivity and potency for 20-HETE synthase, its well-established synthesis method, and its extensive preclinical data. However, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide also has some limitations for lab experiments, including its low solubility in aqueous solutions, its potential off-target effects, and its lack of clinical data.
Zukünftige Richtungen
There are several future directions for the research on N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide. Firstly, the clinical efficacy and safety of N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide need to be evaluated in human trials. Secondly, the potential off-target effects of N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide need to be investigated to ensure its specificity for 20-HETE synthase. Thirdly, the combination therapy of N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide with other drugs or therapies needs to be explored to enhance its therapeutic effects. Fourthly, the development of more potent and selective inhibitors of 20-HETE synthase needs to be pursued to overcome the limitations of N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide. Finally, the role of 20-HETE in various diseases needs to be further elucidated to identify new therapeutic targets.
Conclusion:
In conclusion, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide is a promising compound with potential therapeutic applications in various diseases. Its selective inhibition of 20-HETE synthase makes it a unique and valuable tool for investigating the role of 20-HETE in disease pathogenesis and developing new therapies. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide and its potential clinical applications.
Synthesemethoden
N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide can be synthesized by reacting 4-(4-chlorobenzyl)phenylhydrazine with 4-hydroxybutyric acid to form the intermediate product, which is further reacted with furan-2-carboxylic acid to obtain N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide. This synthesis method has been optimized to achieve a high yield of N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been shown to inhibit the growth and metastasis of breast cancer cells by suppressing the expression of VEGF and MMP-9. In hypertension research, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been shown to reduce blood pressure and improve endothelial function by inhibiting the production of 20-HETE. In cardiovascular research, N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Eigenschaften
Molekularformel |
C16H18N2O4 |
|---|---|
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
N-[2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H18N2O4/c19-10-4-3-9-17-15(20)12-6-1-2-7-13(12)18-16(21)14-8-5-11-22-14/h1-2,5-8,11,19H,3-4,9-10H2,(H,17,20)(H,18,21) |
InChI-Schlüssel |
JZOOARNSPLKXND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCO)NC(=O)C2=CC=CO2 |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCO)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)